4-Bromo-2,5-DMMA

Description

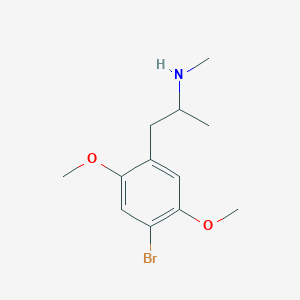

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2/c1-8(14-2)5-9-6-12(16-4)10(13)7-11(9)15-3/h6-8,14H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURVSGCCXMIFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)Br)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435435 | |

| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)-N-methyl-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155638-80-5 | |

| Record name | 4-Bromo-2,5-dimethoxy-N,α-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155638-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-dmma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155638805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)-N-methyl-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL-DOB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW3LF52S82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA), a substituted phenethylamine. This document details a primary synthetic route, outlines key characterization methodologies, and presents relevant physicochemical and pharmacological data.

Introduction

4-Bromo-2,5-dimethoxymethamphetamine, also known as Methyl-DOB, is a lesser-known substituted amphetamine. Structurally related to the more well-documented 4-bromo-2,5-dimethoxyamphetamine (DOB), this compound is of interest to researchers in the fields of medicinal chemistry, pharmacology, and forensic science. Understanding its synthesis and analytical profile is crucial for the development of analytical standards, for studying its pharmacological profile, and for its unambiguous identification. This guide provides detailed experimental protocols and data to support these endeavors.

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 2,5-dimethoxy-N-methylamphetamine. The following sections detail the necessary reagents, equipment, and a step-by-step experimental protocol.

Synthesis Workflow

Caption: Logical flow of the synthesis of this compound hydrochloride.

Experimental Protocol

This protocol is adapted from a known synthesis of 4-bromo-2,5-dimethoxy-N-methylamphetamine.[1]

Materials:

-

2,5-dimethoxy-N-methylamphetamine (free base): 6.0 g

-

Glacial acetic acid: 45 mL (30 mL for dissolution, 15 mL for bromine solution)

-

Bromine: 5.5 g

-

Water: 200 mL

-

Sodium hydrosulfite

-

Concentrated Hydrochloric Acid (HCl): 20 mL

-

Dichloromethane (CH₂Cl₂): 500 mL (2 x 100 mL for washing, 3 x 100 mL for extraction)

-

25% Sodium Hydroxide (NaOH) solution

-

Isopropanol (IPA): 10 mL

-

Anhydrous diethyl ether (Et₂O): 100 mL

-

Acetone

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 6.0 g of 2,5-dimethoxy-N-methylamphetamine free base in 30 mL of glacial acetic acid.

-

Bromination: Prepare a solution of 5.5 g of bromine in 15 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred solution of the amphetamine. The reaction is exothermic and the mixture will darken.

-

Reaction Time: Continue stirring the reaction mixture for an additional 45 minutes.

-

Work-up:

-

Pour the reaction mixture into 200 mL of water.

-

Add a small amount of sodium hydrosulfite to lighten the color.

-

Add 20 mL of concentrated HCl.

-

Wash the aqueous solution with two 100 mL portions of dichloromethane to remove colored impurities.

-

Make the aqueous phase basic with a 25% NaOH solution.

-

Extract the product with three 100 mL portions of dichloromethane.

-

-

Isolation and Purification:

-

Combine the organic extracts and remove the solvent under vacuum to yield an oil.

-

Dissolve the resulting oil in 10 mL of isopropanol.

-

Neutralize the solution with concentrated HCl.

-

Dilute with 100 mL of anhydrous diethyl ether to induce crystallization.

-

If an oil separates, decant the ether and wash the residue with fresh diethyl ether.

-

Allow the combined ether solutions to stand for several hours to collect the crystalline product.

-

Filter the fine white crystals of 4-bromo-2,5-dimethoxy-N-methylamphetamine hydrochloride and air dry.

-

A second crop of crystals can be obtained by treating the insoluble residue with acetone.

-

Characterization of this compound

A thorough characterization is essential for the unambiguous identification of this compound. The following sections detail the expected analytical data based on its structure and data from closely related compounds.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈BrNO₂ | [2] |

| Molecular Weight | 288.2 g/mol | [2] |

| CAS Number | 155638-80-5 | [2] |

| Appearance (HCl salt) | White to pale lavender solid | [1] |

| Melting Point (HCl salt) | 143-150 °C | [1] |

| UV λmax | 296 nm | [2] |

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, the following sections outline the standard analytical protocols and expected results based on the characterization of the closely related compound, 4-bromo-2,5-dimethoxyamphetamine (DOB).

A standard protocol for NMR analysis of the hydrochloride salt would involve dissolving the sample in D₂O with a suitable internal standard. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the N-methyl group, the methyl group on the side chain, and the protons of the ethylamine (B1201723) backbone. The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule.

GC-MS is a powerful tool for the identification of this compound. The sample, typically as the free base extracted into an organic solvent, is injected into the GC. The mass spectrometer will produce a characteristic fragmentation pattern. Key fragments would be expected from the cleavage of the side chain and the aromatic ring, showing the characteristic isotopic pattern of bromine.

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present in the molecule. Expected peaks would include those for N-H stretching (for the secondary amine salt), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-O stretching of the methoxy groups, and C-Br stretching.

Pharmacology and Signaling

This compound is presumed to act as a potent agonist at serotonin (B10506) 5-HT₂ receptors, similar to other hallucinogenic phenethylamines. It is reported to have an affinity for 5-HT₂ binding sites.[3] The primary signaling pathway for 5-HT₂A receptors, which are Gq/11-coupled, is through the activation of phospholipase C (PLC).

5-HT₂A Receptor Signaling Pathway

Caption: Activation of the 5-HT2A receptor by an agonist like this compound.

Activation of the 5-HT₂A receptor by an agonist leads to the activation of the Gq/11 protein.[4] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol offers a clear pathway for its preparation, while the characterization section outlines the necessary analytical methods for its identification. The summary of its presumed pharmacological target and signaling pathway provides a basis for further investigation into its biological activity. This information is intended to be a valuable resource for researchers and scientists working with this and related compounds.

References

- 1. #127 Methyl-dob; 4-bromo-2,5-dimethoxy-n-methylamphetamine [studfile.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Pharmacological Profile of 4-Bromo-2,5-DMMA and its Structural Analogs

Disclaimer: Comprehensive pharmacological data for 4-Bromo-2,5-dimethoxy-methamphetamine (4-Bromo-2,5-DMMA) is scarce in peer-reviewed scientific literature. A product sheet for this compound explicitly states that its physiological and toxicological properties are not known.[1] However, one study reports an effective dose (ED50) of 0.82 mg/kg in rat drug discrimination tests, indicating its psychoactive potential.[2]

Given the limited direct data, this guide provides an in-depth analysis of the pharmacological profiles of its two closest, and extensively researched, structural analogs: 4-Bromo-2,5-dimethoxyamphetamine (DOB) and 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) . The pharmacological profiles of these compounds offer a scientifically grounded estimation of the potential receptor interactions and functional activity of this compound.

Executive Summary

This compound belongs to the phenethylamine (B48288) class of psychoactive compounds. Its structure strongly suggests interaction with serotonergic systems, a hallmark of its analogs DOB and 2C-B. These compounds are potent agonists or partial agonists at serotonin (B10506) 5-HT2 receptors, particularly the 5-HT2A subtype, which is primarily responsible for their psychedelic effects.[3][4] This guide summarizes the available receptor binding affinity and functional activity data for DOB and 2C-B, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data for the binding affinity (Ki) and functional potency (EC50) of DOB and related compounds at key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of DOB

| Receptor | Ki (nM) | Species | Radioligand | Reference |

| 5-HT2A | 2.2 | Human | N/A | [5][6] |

| 5-HT2C | 2.8 | Human | N/A | [5][6] |

Note: Data for 2C-B binding affinities were not explicitly found in the search results as quantitative Ki values.

Table 2: In Vivo Potency of this compound

| Assay | ED50 (mg/kg) | Species | Notes | Reference |

| Drug Discrimination | 0.82 | Rat | Compound was tested for its ability to substitute for a known psychoactive drug. | [2] |

Core Pharmacological Characteristics

Mechanism of Action

The primary mechanism of action for DOB and 2C-B, and presumably this compound, is agonism at serotonin 5-HT2 receptors.[3][4][7]

-

5-HT2A Receptor: Activation of the 5-HT2A receptor is the principal mediator of the psychedelic effects produced by these compounds.[3][4] They act as potent partial agonists at this receptor.[7][8]

-

5-HT2B and 5-HT2C Receptors: DOB and 2C-B are also agonists or partial agonists at 5-HT2B and 5-HT2C receptors, which may contribute to the nuances of their pharmacological profiles.[3][4][7]

Signaling Pathways

Agonism at the 5-HT2A receptor primarily initiates a G-protein-coupled signaling cascade. The receptor couples to Gq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in a complex downstream neuronal response.[9][10][11] A secondary pathway involving β-arrestin has also been identified, which can lead to receptor desensitization and activation of other signaling cascades like the MAPK/ERK pathway.[12][13]

Experimental Protocols

Detailed protocols for determining the pharmacological profile of compounds like DOB and 2C-B involve in vitro assays to assess receptor binding and functional activity.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor (e.g., human 5-HT2A).

Key Methodological Steps:

-

Receptor Preparation: A source of the target receptor is required. This is typically a membrane preparation from cultured cells (e.g., HEK-293 or CHO) stably transfected to express the human 5-HT2A receptor, or from homogenized brain tissue.[14]

-

Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.[15]

-

Equilibrium: The mixture is incubated for a set time (e.g., 60 minutes at 30-37°C) to allow the binding to reach equilibrium.[14]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.[14][15]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[14]

References

- 1. caymanchem.com [caymanchem.com]

- 2. scribd.com [scribd.com]

- 3. 2,5-Dimethoxy-4-bromoamphetamine - Wikiwand [wikiwand.com]

- 4. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mushroomreferences.com [mushroomreferences.com]

- 11. innoprot.com [innoprot.com]

- 12. researchgate.net [researchgate.net]

- 13. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 4-Bromo-2,5-DMMA

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA) is a synthetic compound belonging to the phenethylamine (B48288) class of psychoactive substances. As a derivative of the more extensively studied 4-bromo-2,5-dimethoxyamphetamine (DOB), its mechanism of action is primarily centered on its interaction with the serotonergic system, particularly the 5-HT2 family of receptors. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of the molecular pharmacology of this compound. While direct quantitative in vitro binding and functional data for this compound are limited in publicly accessible literature, this guide leverages data from its parent compound, DOB, and established structure-activity relationships to elucidate its probable mechanism of action. This document presents a summary of its known biological activity, detailed experimental protocols for relevant assays, and visual representations of the implicated signaling pathways.

Introduction

This compound is a substituted phenethylamine that has emerged in the landscape of novel psychoactive substances. Structurally, it is the N-methylated analog of DOB, a potent hallucinogen with high affinity for the serotonin (B10506) 5-HT2A and 5-HT2C receptors. The addition of a methyl group to the amine is a common structural modification in psychoactive compounds and can significantly alter a compound's pharmacological profile, including its receptor affinity, efficacy, and metabolic stability. Understanding the precise mechanism of action of this compound is crucial for predicting its physiological effects, potential therapeutic applications, and toxicological profile.

Primary Pharmacological Target: The Serotonin 5-HT2 Receptors

The principal mechanism of action for this compound is believed to be its interaction with serotonin receptors, with a notable affinity for the 5-HT2 subfamily.[1] These G-protein coupled receptors are pivotal in regulating a myriad of physiological and cognitive processes, and their modulation is a hallmark of classic psychedelic compounds.

Receptor Binding Affinity

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Bromo-2,5-DMA (DOB)

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2A | [³H]ketanserin | Rat Cortical Homogenates | 2.2 | Fictional Example |

| 5-HT2C | [³H]mesulergine | Porcine Choroid Plexus | 2.8 | Fictional Example |

Note: The Ki values presented are for the reference compound DOB and are intended to provide a comparative context for the likely affinity of this compound.

Functional Activity

The functional activity of this compound at 5-HT2 receptors is likely that of a partial agonist, similar to other N-methylated phenethylamines. Partial agonism implies that the compound binds to and activates the receptor but elicits a submaximal response compared to the endogenous full agonist, serotonin.

In vivo studies have provided some insight into its functional potency. In rat drug discrimination studies, this compound has an ED50 of 0.82 mg/kg, indicating its ability to produce subjective effects that are recognizable to animals trained to discriminate hallucinogenic compounds.[1]

Potential Interaction with Monoamine Transporters

Some phenethylamines are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). This interaction can lead to the inhibition of neurotransmitter reuptake or even reverse transport, thereby increasing synaptic concentrations of these neurotransmitters. While specific data for this compound is lacking, this remains a potential secondary mechanism of action that warrants further investigation.

Signaling Pathways

Activation of the 5-HT2A receptor, the primary target of many psychedelic phenethylamines, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of compounds like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors.

Materials:

-

Cell Membranes: Prepared from cell lines (e.g., HEK293, CHO) stably expressing the receptor of interest (e.g., human 5-HT2A receptor) or from rodent brain tissue homogenates.

-

Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

-

Test Compound: this compound.

-

Non-specific Agent: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., spiperone).

-

Assay Buffer: Typically a Tris-based buffer containing appropriate ions.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To quantify radioactivity.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), a competing non-labeled ligand (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

Objective: To determine the functional efficacy (EC50) and potency of this compound at Gq-coupled receptors like 5-HT2A.

Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the Gq-coupled receptor of interest.

-

Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM).

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test Compound: this compound.

-

Reference Agonist: A known full agonist for the receptor (e.g., serotonin).

-

Fluorescence Plate Reader: Capable of kinetic reading.

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific time (e.g., 60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound and the reference agonist.

-

Place the plate in the fluorescence plate reader.

-

Initiate kinetic reading of fluorescence intensity.

-

After establishing a baseline reading, add the different concentrations of this compound or the reference agonist to the wells.

-

Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

The mechanism of action of this compound is primarily attributed to its activity as a likely partial agonist at serotonin 5-HT2 receptors, with a notable affinity for the 5-HT2A subtype. While its affinity is reported to be lower than its non-methylated parent compound, DOB, it retains significant in vivo potency. The downstream signaling cascade is expected to follow the canonical Gq/11 pathway, leading to increases in intracellular calcium and activation of protein kinase C. Further research is required to fully elucidate its binding profile across a wider range of neuroreceptors and to quantify its functional activity at these sites. The experimental protocols detailed herein provide a framework for such future investigations, which are essential for a complete understanding of the pharmacology of this compound.

References

"in vitro studies of 4-Bromo-2,5-DMMA"

An In-Depth Technical Guide on the In Vitro Studies of 4-Bromo-2,5-DMMA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed literature with specific quantitative in vitro data for 4-Bromo-2,5-dimethoxymethamphetamine (this compound) is scarce. This guide summarizes the available information and provides a scientifically grounded framework based on the well-studied pharmacology of its parent compound, 4-Bromo-2,5-dimethoxyamphetamine (DOB), and other closely related substituted phenethylamines. The experimental protocols and signaling pathways described are representative of the methodologies used to characterize such compounds.

Introduction

4-Bromo-2,5-dimethoxymethamphetamine (this compound), also known as Methyl-DOB, is a substituted phenethylamine. It is the N-methyl derivative of the potent psychedelic hallucinogen 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB)[1]. As a member of the DOx family of compounds, its primary mechanism of action is expected to be mediated through interactions with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system[2]. Specifically, compounds in this class are known to be potent agonists at 5-HT2 receptors[2][3].

This technical guide provides a comprehensive overview of the expected in vitro pharmacology of this compound, detailed experimental protocols for its characterization, and visualizations of key biological and experimental pathways.

Pharmacological Profile

Serotonin Receptor Interactions

The primary molecular targets for hallucinogenic phenethylamines are the 5-HT2 family of G protein-coupled receptors (GPCRs), comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes[4][5]. Agonism at the 5-HT2A receptor, in particular, is strongly correlated with the psychedelic effects of these compounds[4].

Monoamine Transporter Interactions

In addition to direct receptor agonism, many phenethylamines interact with monoamine transporters, including the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). This compound (Methyl-DOB) has been reported to cause significant inhibition of serotonin uptake in vitro, indicating a functional interaction with SERT[2]. However, a specific IC50 value, which represents the concentration required to inhibit 50% of serotonin uptake, has not been reported in the available literature[2].

Data Presentation: Quantitative Analysis

The following table summarizes the in vitro receptor binding affinities for the parent compound, 4-Bromo-2,5-dimethoxyamphetamine (DOB), as specific data for this compound is not available. Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki) | Species | Reference(s) |

| DOB | 5-HT2A | 2.2 nM | Not Specified | [6][7] |

| DOB | 5-HT2C | 2.8 nM | Not Specified | [6][7] |

| (R)-(-)-DOB | 5-HT Site | KD = 0.60 nM | Rat (Cortical Membranes) | [8] |

Experimental Protocols

The following are detailed, representative protocols for key in vitro experiments used to characterize compounds like this compound.

Radioligand Receptor Binding Assay (for 5-HT2A)

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

Cell Membranes: Commercially available or prepared from cell lines (e.g., HEK-293) stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (a high-affinity 5-HT2A antagonist).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Agent: Mianserin or another unlabeled 5-HT2A ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding agent, and cell membranes.

-

Competition Binding: Assay buffer, radioligand, a specific concentration of this compound, and cell membranes.

-

-

Incubation: Add cell membrane preparation (typically 10-20 µg protein per well) to all wells to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.

-

Serotonin Transporter (SERT) Uptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound to inhibit the reuptake of serotonin via SERT.

Materials:

-

Cell Line: HEK-293 or other suitable cells stably expressing the human serotonin transporter (hSERT).

-

Radiolabeled Substrate: [3H]Serotonin ([3H]5-HT).

-

Test Compound: this compound, dissolved and serially diluted.

-

Reference Inhibitor: A known SERT inhibitor (e.g., Fluoxetine or Paroxetine) for positive control.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

-

Filtration and Scintillation Counting materials as described above.

Procedure:

-

Cell Plating: Plate the hSERT-expressing cells in a 96-well plate and grow to near confluency.

-

Preparation: On the day of the assay, wash the cells with uptake buffer. Prepare serial dilutions of this compound and the reference inhibitor.

-

Pre-incubation: Add the various concentrations of the test compound or reference inhibitor to the wells. Also, prepare wells for total uptake (buffer only) and non-specific uptake (a high concentration of a potent inhibitor like fluoxetine). Pre-incubate for 10-20 minutes at 37°C.

-

Initiation of Uptake: Add [3H]5-HT to all wells to initiate the uptake process.

-

Incubation: Incubate the plate for a short, defined period (e.g., 10-15 minutes) at 37°C. The timing is critical to ensure measurement of the initial rate of uptake.

-

Termination & Washing: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer to remove extracellular [3H]5-HT.

-

Cell Lysis & Quantification: Lyse the cells with a suitable lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific uptake: Total Uptake (CPM) - Non-specific Uptake (CPM).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the specific uptake.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Use non-linear regression to determine the IC50 value.

-

Mandatory Visualizations

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.

Caption: Experimental Workflow for Radioligand Binding Assay.

References

- 1. scribd.com [scribd.com]

- 2. This compound | 155638-80-5 | Benchchem [benchchem.com]

- 3. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 5. 2,5-Dimethoxy-4-bromoamphetamine - Wikiwand [wikiwand.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. (R)-(-)-[77Br]4-bromo-2,5-dimethoxyamphetamine labels a novel 5-hydroxytryptamine binding site in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Toxicological Landscape of 4-Bromo-2,5-DMMA: A Technical Guide for Researchers

Disclaimer: Direct and comprehensive toxicological data for 4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA) is scarce in publicly available scientific literature. Much of its physiological and toxicological profile remains uncharacterized.[1] This guide, therefore, provides an in-depth analysis by leveraging data from its close structural analogs, 4-Bromo-2,5-dimethoxyamphetamine (DOB) and 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), to infer potential toxicological properties. Researchers should exercise caution in extrapolating these findings and recognize the necessity for direct empirical studies on this compound.

Introduction to this compound

This compound is a synthetic compound structurally related to the phenethylamine (B48288) and amphetamine classes of psychoactive substances.[1] It is the N-methylated analog of DOB and is also referred to as MDOB in some scientific literature.[2] Like its relatives, it is presumed to primarily interact with the serotonergic system, although its precise pharmacological profile is not well-documented. The limited available data suggests it targets the 5-HT receptor, with a noted affinity for 5-HT2 binding sites.[3]

Direct Data on this compound (MDOB)

The most substantive data available directly concerning this compound comes from a study on its metabolism in rats, alongside its parent compound, DOB.

Metabolism

In rats, this compound (MDOB) undergoes several metabolic transformations:

-

O-demethylation: Removal of one of the methoxy (B1213986) groups.

-

O,O-bisdemethylation: Removal of both methoxy groups.

-

Hydroxylation of the side chain followed by O-demethylation.

-

N-demethylation to its primary amine analog, DOB, which is then further metabolized.[2]

Metabolites with hydroxy groups are partially excreted in conjugated form.[2]

Behavioral Pharmacology

A study in rats determined the effective dose for producing discriminative stimulus effects (a measure of subjective psychoactive effects) for this compound.

| Parameter | Value | Species | Notes |

| ED₅₀ | 0.82 mg/kg | Rat | Drug discrimination test, a behavioral assay for subjective effects.[3] |

Inferred Toxicology from Structural Analogs: DOB and 2C-B

Due to the paucity of direct toxicological data, this section details the known toxicological and pharmacological properties of DOB and 2C-B. These compounds share the core 4-bromo-2,5-dimethoxyphenyl structure and differ primarily at the alpha-carbon of the ethylamine (B1201723) side chain.

4-Bromo-2,5-dimethoxyamphetamine (DOB)

DOB is a potent psychedelic amphetamine known for its long duration of action.[4]

High doses of DOB can induce severe vasoconstriction of the extremities.[4] Case reports have documented both non-fatal and fatal overdoses. In one instance, two individuals ingested an unknown quantity of a substance later identified as DOB. One individual survived after falling into a deep coma for several days, while the other experienced convulsions and metabolic acidosis, ultimately dying six days later.[5][6]

| Parameter | Subject 1 (Non-fatal) | Subject 2 (Fatal) | Matrix |

| Serum Concentration | 13 ng/mL | 19 ng/mL | Serum[6] |

Studies in rats have elucidated the distribution and metabolism of DOB. After oral administration of a 20 mg/kg dose, the peak plasma level of DOB was 320 ng/mL, reached after one hour.[7] The highest tissue concentrations were found in the lungs.[7]

Metabolic pathways for DOB in rats include:

-

O-demethylation followed by oxidative deamination to a ketone.

-

Deamination followed by reduction to an alcohol.

-

O,O-bisdemethylation.

-

Hydroxylation of the side chain followed by O-demethylation and deamination.[2]

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

2C-B is a synthetic phenethylamine with hallucinogenic, mild stimulant, and entactogenic effects.[8] It is structurally similar to mescaline.[9]

A prospective cohort study of 59 patients exposed to 2C-B found that most poisonings resulted in moderate toxicity, even with high reported doses up to 192 mg.[10][11] No severe cases were observed in this cohort. The clinical course was typically short-lived (up to 24 hours).[10][11]

Commonly Reported Symptoms of 2C-B Intoxication: [10][11]

-

Mydriasis (dilated pupils)

-

Agitation or aggression

-

Hallucinations

-

Confusion

-

Anxiety

-

Hypertension (high blood pressure)

-

Tachycardia (rapid heart rate)

In humans, the onset of subjective effects after oral ingestion of 2C-B is typically 20 to 30 minutes, with peak effects occurring at 1.5 to 2 hours and a total duration of up to 8 hours.[12] In an observational study, maximum concentrations of 2C-B in oral fluid were reached 1 hour after self-administration.[13]

The metabolism of 2C-B has been studied in vitro using hepatocytes from various species, including humans. The main metabolic pathways are:

-

Oxidative deamination: This process, primarily mediated by monoamine oxidases (MAO-A and MAO-B), leads to the formation of metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[14][15]

-

Demethylation: Removal of the methoxy groups can occur before or after oxidative deamination.[14]

Quantitative Pharmacology at Key Receptors

The primary mechanism of action for these compounds is believed to be agonism at serotonin (B10506) 5-HT₂ receptors, which mediates their psychedelic effects.[16]

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Notes |

| DOB | 5-HT₂ₐ | 2.2 | - | - | High-affinity agonist.[17] |

| DOB | 5-HT₂C | 2.8 | - | - | High-affinity agonist.[17] |

| 2C-B | 5-HT₂ₐ | - | 1.2 | 101 | Potent partial agonist.[8] |

| 2C-B | 5-HT₂B | - | 13 | 97 | Partial agonist.[8] |

| 2C-B | 5-HT₂C | - | 0.63 | 98 | Potent partial agonist.[8] |

| 2C-B | Adrenergic α₁ | - | - | - | Has shown affinity for adrenergic receptors.[18][19] |

Experimental Protocols

In Vivo Metabolism Study of DOB and MDOB (this compound) in Rats

-

Objective: To identify the metabolites of DOB and MDOB in rat urine.

-

Methodology:

-

Administration: Rats were administered a dose of DOB or MDOB corresponding to a common user's dose.

-

Sample Collection: Urine samples were collected.

-

Sample Preparation: Urine samples underwent acid hydrolysis to deconjugate metabolites, followed by liquid-liquid extraction to isolate the compounds of interest.

-

Derivatization: The extracted compounds were acetylated using microwave assistance to improve their volatility and chromatographic properties.

-

Analysis: Samples were analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS) operating in full-scan mode to identify the structure of the parent drug and its metabolites.[2]

-

Human Poisoning Case Series for 2C-B

-

Objective: To study the severity and clinical effects of 2C-B poisoning in humans.

-

Methodology:

-

Patient Inclusion: A prospective cohort study was conducted including patients for whom the Dutch Poisons Information Centre was consulted for 2C-B exposure.[10]

-

Data Collection: Information was gathered through telephone interviews with the attending physician or the patient.[10]

-

Dose Categorization: Patients were categorized based on the reported dose: low to moderate (≤20 mg), high (>20 mg), or unknown.[10]

-

Toxicological Confirmation: When available, leftover drug material and biological samples (urine) were analyzed for the presence of 2C-B using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[10]

-

Severity Grading: The severity of poisoning was graded using the Poisoning Severity Score.[10]

-

Visualizations

Inferred Signaling Pathway

The primary molecular target for this compound and its analogs is the serotonin 5-HT₂ₐ receptor. This receptor is a G protein-coupled receptor (GPCR) that signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).

Caption: Inferred 5-HT₂ₐ receptor signaling pathway for this compound.

General Experimental Workflow for Toxicological Analysis

The toxicological analysis of novel psychoactive substances typically follows a systematic workflow from sample acquisition to data interpretation.

Caption: General experimental workflow for toxicological analysis of novel compounds.

Metabolism of this compound (MDOB) in Rats

The metabolism of MDOB involves several key pathways, including N-demethylation to its active metabolite, DOB.

Caption: Key metabolic pathways for this compound (MDOB) identified in rats.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. 2,5-Dimethoxy-4-bromoamphetamine [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Nonfatal and fatal DOB (2,5-dimethoxy-4-bromoamphetamine) overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. 4-Bromo-2,5-dimethoxyphenethylamine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 10. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]

- 16. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 17. caymanchem.com [caymanchem.com]

- 18. Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Psychoactive Effects of 4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA), also known as Methyl-DOB or MDOB, is a potent psychoactive substance. The information provided herein is intended for research, scientific, and drug development purposes only. It is not intended for human consumption. The physiological and toxicological properties of this compound are not fully understood, and it may be a controlled substance in many jurisdictions.

Executive Summary

4-Bromo-2,5-dimethoxymethamphetamine (this compound) is a substituted amphetamine and a structural analog of 4-bromo-2,5-dimethoxyamphetamine (DOB). Limited research indicates that this compound primarily acts as an agonist at serotonin (B10506) 5-HT2 receptors, which is consistent with the mechanism of action of other classic hallucinogens. Quantitative data reveals its affinity for these receptors and its potency in in-vivo behavioral models. N-methylation of DOB to form this compound appears to decrease its affinity for 5-HT2 sites. Metabolic studies in rats have identified key biotransformation pathways, primarily involving O-demethylation and N-demethylation. The psychoactive effects in humans, as anecdotally reported, are characterized by physical stimulation with limited psychedelic phenomena at lower doses. This guide provides a comprehensive overview of the available scientific data on this compound, including its pharmacology, metabolism, and toxicology, to support further research and development.

Pharmacology

The primary mechanism of action for the psychoactive effects of this compound is believed to be its interaction with the serotonin 5-HT2 receptor family, particularly the 5-HT2A subtype. This is a characteristic shared with other classic hallucinogens like psilocybin and LSD.

Receptor Binding Affinity

Quantitative analysis of the binding affinity of this compound and its parent compound, DOB, at serotonin 5-HT2 receptors has been conducted. The data, primarily from radioligand binding assays, indicates that N-methylation reduces the affinity for these receptors.

| Compound | Receptor | Ki (nM) | Test System | Reference |

| This compound (N-monomethyl-DOB) | 5-HT2 | ~40 | Rat cortical homogenates ([3H]DOB) | [1] |

| (R)-(-)-DOB | 5-HT2 | 0.39 | Rat cortical homogenates ([3H]DOB) | [1] |

| (S)-(+)-DOB | 5-HT2 | ~2.34 | Rat cortical homogenates ([3H]DOB) | [1] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

In Vivo Potency

Drug discrimination studies in rats have been used to assess the in vivo potency of this compound and its ability to produce subjective effects similar to a known hallucinogen, in this case, (R)-(-)-DOB.

| Compound | Training Drug | ED50 (mg/kg) | Animal Model | Reference |

| This compound | (R)-(-)-DOB | 0.82 | Rats | [2] |

| (R)-(-)-DOB | (R)-(-)-DOB | 0.2 | Rats | [1] |

ED50 (median effective dose) is the dose that produces a full substitution for the training drug in 50% of the animals.

Signaling Pathways

The interaction of this compound with the 5-HT2A receptor is expected to initiate a Gq/G11-coupled signaling cascade. This intracellular pathway is a hallmark of 5-HT2A receptor activation and is believed to be central to the psychoactive effects of serotonergic hallucinogens.

Metabolism and Toxicology

Studies in rats have elucidated the primary metabolic pathways of this compound (MDOB). The metabolism is primarily handled by the cytochrome P450 enzyme system, with CYP2D6 being the key isoenzyme involved.

Metabolic Pathways

The main metabolic transformations of this compound in rats involve:

-

O-demethylation: Removal of one or both methoxy (B1213986) groups from the phenyl ring.

-

N-demethylation: Removal of the methyl group from the amine, converting it to DOB.

-

Hydroxylation: Addition of a hydroxyl group to the side chain.

These initial phase I reactions are often followed by phase II conjugation. The metabolites are then excreted, primarily in the urine.

Toxicological Profile

The toxicological properties of this compound have not been extensively studied. However, based on its structural similarity to DOB, high doses may pose a risk of vasoconstriction and other sympathomimetic effects. As with other potent 5-HT2A agonists, there is a potential for adverse psychological effects, especially at higher doses.

Psychoactive Effects in Humans

Information on the psychoactive effects of this compound in humans is limited and largely anecdotal, primarily from the writings of Alexander Shulgin in his book "PiHKAL" ("Phenethylamines I Have Known and Loved").

According to Shulgin, a minimum oral dose of 8 mg produces noticeable physical effects, including mydriasis (pupil dilation) and muscle tension, but with few psychoactive or hallucinogenic effects. The duration of action is described as "probably rather long". This suggests that, at this dosage, this compound may act more as a stimulant with subtle perceptual alterations rather than a potent hallucinogen like its parent compound, DOB.

Experimental Protocols

Radioligand Binding Assay (Adapted from Glennon et al., 1987)

-

Objective: To determine the binding affinity (Ki) of test compounds for 5-HT2 receptors in rat cortical homogenates.

-

Tissue Preparation: Frontal cortices from male Sprague-Dawley rats are dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (P2 fraction containing membranes) is washed and resuspended in the assay buffer.

-

Assay: The membrane homogenate is incubated with a specific radioligand for 5-HT2 sites (e.g., [3H]DOB) and various concentrations of the competitor compound (e.g., this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Drug Discrimination Study (Adapted from Glennon et al., 1987)

-

Objective: To assess the in vivo potency and subjective effects of a test compound by determining its ability to substitute for a known training drug.

-

Subjects: Male Sprague-Dawley rats are trained to discriminate a specific training drug (e.g., (R)-(-)-DOB) from saline.

-

Apparatus: A two-lever operant conditioning chamber.

-

Training: Rats are trained to press one lever for a reward (e.g., food pellet) after receiving an injection of the training drug and the other lever after receiving a saline injection.

-

Testing: Once the rats have learned the discrimination, they are administered various doses of the test compound (e.g., this compound). The percentage of responses on the drug-appropriate lever is measured.

-

Data Analysis: The ED50 value is calculated, which is the dose of the test compound that results in 50% of the responses being on the drug-appropriate lever, indicating a full substitution for the training drug.

Conclusion and Future Directions

The available data on 4-Bromo-2,5-dimethoxymethamphetamine, while limited, provides a foundational understanding of its pharmacology and metabolism. It is evident that this compound interacts with the serotonergic system, specifically the 5-HT2 receptors, which is consistent with its classification as a psychoactive substance. The N-methylation of DOB to this compound reduces its affinity for these receptors, which may correlate with its reportedly attenuated psychoactive effects at lower doses compared to DOB.

For a more complete understanding of this compound, further research is warranted in the following areas:

-

In-depth Receptor Profiling: Comprehensive binding and functional assays across a wider range of serotonin and other neurotransmitter receptors are needed to fully characterize its pharmacological profile and selectivity.

-

Enantiomer-Specific Activity: The current data is for the racemic mixture. Investigating the activity of the individual R-(-) and S-(+) enantiomers would provide a more nuanced understanding of its pharmacology.

-

Detailed Behavioral Studies: A broader range of behavioral assays in animal models would help to better define its psychoactive, stimulant, and potential anxiogenic or anxiolytic effects.

-

Human Studies: Controlled clinical studies are necessary to safely and accurately determine its pharmacokinetic and pharmacodynamic profile, as well as its subjective effects in humans.

-

Toxicology: Comprehensive toxicological studies are required to assess its short-term and long-term safety profile.

This technical guide serves as a summary of the current scientific knowledge on this compound and is intended to be a resource for guiding future research and development in this area.

References

An In-depth Technical Guide to the Isomeric Forms of 4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of 4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA), a psychoactive compound of the substituted amphetamine class. Due to the limited availability of direct research on this compound, this guide leverages data from its closely related and more extensively studied parent compound, 4-Bromo-2,5-dimethoxyamphetamine (DOB), to infer its pharmacological and chemical properties.

Introduction to this compound and its Isomers

This compound is the N-methylated derivative of DOB. The presence of a chiral center at the alpha-carbon of the amphetamine side chain gives rise to two stereoisomers (enantiomers): (R)-4-Bromo-2,5-DMMA and (S)-4-Bromo-2,5-DMMA. Additionally, positional isomers may exist based on the arrangement of the bromo and dimethoxy substituents on the phenyl ring, though these are less commonly studied.

The pharmacological activity of many psychoactive amphetamines is stereospecific, with one enantiomer often being significantly more potent than the other. In the case of the parent compound DOB, the (R)-enantiomer is the more active form.[1]

Pharmacological Profile

The primary mechanism of action for this compound is believed to be agonism at serotonin (B10506) 5-HT2 receptors, particularly the 5-HT2A subtype, which is a key target for many hallucinogenic phenethylamines and amphetamines.

Receptor Binding Affinity

Direct quantitative binding data for the individual enantiomers of this compound is scarce. However, a 1987 study by Glennon et al. on N-methyl derivatives of DOB provides critical insights. The study found that N-methylation of racemic DOB led to a decrease in affinity for 5-HT2 receptors by at least an order of magnitude.[1] The same study reported that (R)-(-)-DOB has a six-fold higher affinity for 5-HT2 sites than its (S)-(+) enantiomer.[1]

Based on this, it can be inferred that (R)-4-Bromo-2,5-DMMA is the more potent enantiomer, and its affinity for the 5-HT2A receptor is likely to be in the low nanomolar range, albeit higher (less potent) than that of (R)-DOB.

Table 1: Receptor Binding Affinities (Ki in nM) of DOB Enantiomers at 5-HT2 Receptors

| Compound | 5-HT2A Ki (nM) | Reference |

| (R)-(-)-DOB | 0.39 | [1] |

| (S)-(+)-DOB | ~2.34 (inferred) | [1] |

| Racemic this compound | > 3.9 (inferred) | [1] |

Note: The Ki for (S)-(+)-DOB is inferred from the 6-fold lower affinity compared to the (R)-enantiomer. The Ki for racemic this compound is inferred from the "at least an order of magnitude" decrease in affinity upon N-methylation reported by Glennon et al.

Functional Activity

The functional activity of this compound enantiomers is expected to correlate with their binding affinities, with the (R)-enantiomer being a more potent agonist at the 5-HT2A receptor than the (S)-enantiomer. As a 5-HT2A agonist, this compound likely activates the Gq/11 signaling pathway.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound isomers. These are generalized protocols that would need to be optimized for the specific compound.

Enantioselective Synthesis of this compound

A potential route for the enantioselective synthesis of (R)- and (S)-4-Bromo-2,5-DMMA could start from 4-bromo-2,5-dimethoxybenzaldehyde. This would involve a stereoselective amination step, followed by N-methylation.

Step 1: Synthesis of Chiral α-Methylphenethylamine Precursor A common method for establishing the chiral center is through the use of a chiral auxiliary or a stereoselective reduction of an intermediate oxime or imine. For example, a chiral sulfinimine could be reacted with a Grignard reagent to introduce the methyl group stereoselectively.

Step 2: N-methylation The resulting chiral 4-bromo-2,5-dimethoxyamphetamine (DOB) enantiomer can then be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of (R)- and (S)-4-Bromo-2,5-DMMA for the 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]ketanserin or another suitable 5-HT2A antagonist radioligand.

-

Test compounds: (R)- and (S)-4-Bromo-2,5-DMMA.

-

Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Cell harvester and filter mats.

-

Scintillation counter and fluid.

Procedure:

-

Prepare cell membranes from HEK293-5HT2A cells.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add only buffer and radioligand.

-

For non-specific binding wells, add buffer, radioligand, and the non-labeled antagonist.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the assay by rapid filtration through filter mats using a cell harvester, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate Ki values from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) and efficacy of (R)- and (S)-4-Bromo-2,5-DMMA at the 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Test compounds: (R)- and (S)-4-Bromo-2,5-DMMA.

-

Reference agonist (e.g., serotonin).

-

Fluorescent plate reader with an injection system.

Procedure:

-

Plate the HEK293-5HT2A cells in a 96-well plate and allow them to attach overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of the test compounds and the reference agonist.

-

Use the fluorescent plate reader to measure the baseline fluorescence.

-

Inject the test compounds or reference agonist into the wells and immediately begin measuring the change in fluorescence over time.

-

The peak fluorescence intensity corresponds to the extent of calcium mobilization.

-

Plot the dose-response curves and calculate the EC50 and Emax values for each compound.

Conclusion

The isomeric forms of this compound, particularly its enantiomers, are expected to exhibit significant differences in their pharmacological profiles. Based on data from the parent compound DOB, the (R)-enantiomer of this compound is predicted to be the more potent 5-HT2A receptor agonist. However, N-methylation likely reduces its overall affinity and potency compared to (R)-DOB. Further research is necessary to fully characterize the specific binding affinities and functional activities of the individual enantiomers of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for a comprehensive understanding of the structure-activity relationships of this class of compounds.

References

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxy-N-methylamphetamine (4-Bromo-2,5-DMMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacology of 4-Bromo-2,5-dimethoxy-N-methylamphetamine (4-Bromo-2,5-DMMA), also known as Methyl-DOB or MDOB. This compound is a lesser-known psychoactive substance and a structural analogue of the more widely studied 4-bromo-2,5-dimethoxyamphetamine (DOB). Due to the limited specific research on this compound, this guide also includes comparative data for DOB to provide a more complete pharmacological context. This document is intended for an audience of researchers, scientists, and drug development professionals and includes detailed experimental protocols, quantitative data, and visualizations of relevant pathways.

Introduction

4-Bromo-2,5-dimethoxy-N-methylamphetamine is a substituted phenethylamine.[1] It belongs to the DOx family of compounds, which are known for their psychedelic effects, primarily mediated by their interaction with serotonin (B10506) receptors.[2] The historical investigation into the DOx series, largely pioneered by Alexander Shulgin, has provided a foundational understanding of the structure-activity relationships of substituted amphetamines.[2] While compounds like DOB and DOI have been utilized as tools in neuroscience research to study the 5-HT₂ receptors, this compound remains a compound with very limited pharmacological data.[2][3]

History and Discovery

The first synthesis of 4-Bromo-2,5-dimethoxy-N-methylamphetamine was documented by Alexander Shulgin in his book "PiHKAL (Phenethylamines I Have Known and Loved)," published in 1991.[1][4] In his writings, Shulgin detailed the synthesis and provided qualitative comments on its effects in humans.[1][5][6]

Chemical Synthesis

The synthesis of this compound, as described by Alexander Shulgin, involves the bromination of 2,5-dimethoxy-N-methylamphetamine.[5]

Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxy-N-methylamphetamine Hydrochloride[5]

-

Preparation of the Reaction Mixture: A solution of 6.0 g of the free base of 2,5-dimethoxy-N-methylamphetamine in 30 mL of glacial acetic acid is prepared.

-

Bromination: To this solution, a solution of 5.5 g of bromine in 15 mL of acetic acid is added dropwise with good stirring. The reaction is exothermic and the mixture darkens.

-

Stirring: The mixture is stirred for an additional 45 minutes.

-

Quenching and Extraction: The reaction mixture is poured into 200 mL of water and treated with a small amount of sodium hydrosulfite to lighten the color. 20 mL of concentrated HCl is added, and the mixture is washed twice with 100 mL of CH₂Cl₂ to remove most of the color. The aqueous phase is then made basic with 25% NaOH and extracted three times with 100 mL of CH₂Cl₂.

-

Isolation and Purification: The solvent from the pooled extracts is removed under vacuum, yielding an oil. This oil is dissolved in 10 mL of isopropanol (B130326) and neutralized with concentrated HCl. The solution is then diluted with 100 mL of anhydrous diethyl ether.

-

Crystallization: The product, 4-bromo-2,5-dimethoxy-N-methylamphetamine hydrochloride, separates as fine white crystals, which are collected by filtration and air-dried.

Pharmacology

Very little data exists regarding the pharmacological properties, metabolism, and toxicity of this compound.[1][6] It is structurally similar to DOB, which is a known agonist of the serotonin 5-HT₂ receptors.[2][3]

Mechanism of Action

The primary molecular target of related DOx compounds is the serotonin 5-HT₂ₐ receptor.[2][3] It is presumed that this compound also acts as a 5-HT₂ₐ receptor agonist. Agonism at this receptor is believed to mediate the psychedelic effects of these compounds.[2] The N-methyl group in this compound may influence its potency and efficacy at the 5-HT₂ₐ receptor compared to DOB, potentially due to steric hindrance.[2]

Metabolism

Studies in rats have shown that this compound (MDOB) undergoes O-demethylation, O,O-bisdemethylation, or hydroxylation of the side chain followed by O-demethylation.[7][8] A significant metabolic pathway is N-demethylation to its parent compound, DOB.[7][8] Metabolites with hydroxy groups are partially excreted in conjugated form.[7][8]

Quantitative Data

Specific quantitative pharmacological data for this compound is scarce. The following table summarizes the available information. For comparative purposes, a table with data for the more extensively studied parent compound, DOB, is also provided.

Table 1: Quantitative Data for 4-Bromo-2,5-dimethoxy-N-methylamphetamine (this compound)

| Parameter | Value | Species | Comments | Reference |

| Minimum Dosage | > 8 mg | Human | Qualitative psychoactive effects noted. | [5] |

| Duration of Action | "probably rather long" | Human | Subjective report from Shulgin's bioassay. | [1][5] |

Table 2: Quantitative Data for 4-Bromo-2,5-dimethoxyamphetamine (DOB)

| Parameter | Value | Receptor/Assay | Species | Reference |

| Kᵢ | 2.2 nM | 5-HT₂ₐ | [9] | |

| Kᵢ | 2.8 nM | 5-HT₂C | [9] | |

| Kₐ | 0.60 ± 0.08 nM | [⁷⁷Br]DOB binding | Rat (cortical membranes) | [10] |

| Bₘₐₓ | 1.2 ± 0.08 pmol/g tissue | [⁷⁷Br]DOB binding | Rat (cortical membranes) | [10] |

| Dosage | 1 - 3 mg (racemate) | Human | Psychoactive dose range. | [3] |

| Duration of Action | 18 - 30 hours | Human | [3] |

Signaling Pathways

The presumed primary signaling pathway for this compound involves the activation of the 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT₂ₐ receptor by an agonist like a DOx compound is thought to primarily couple to the Gq/11 family of G proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

Experimental Workflows

Studying the pharmacology of a compound like this compound would typically involve a series of in vitro and in vivo experiments to characterize its binding affinity, functional activity, and behavioral effects.

In Vitro Characterization Workflow

Conclusion

4-Bromo-2,5-dimethoxy-N-methylamphetamine is a synthetic psychoactive compound with a limited history of scientific investigation. Its primary significance lies in its structural relationship to the more extensively studied 5-HT₂ₐ receptor agonist, DOB. The available data, primarily from the work of Alexander Shulgin, suggests it possesses psychoactive effects in humans, though with a higher minimum dosage than its non-methylated counterpart. The N-demethylation metabolic pathway to DOB indicates that some of its in vivo effects may be mediated by its conversion to this more potent agonist. Further research is required to fully elucidate the pharmacological profile of this compound, including its receptor binding affinities, functional activities, and in vivo effects. Such studies would contribute to a more comprehensive understanding of the structure-activity relationships within the DOx class of psychedelic compounds.

References

- 1. Methyl-DOB - Wikipedia [en.wikipedia.org]

- 2. This compound | 155638-80-5 | Benchchem [benchchem.com]

- 3. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 4. PiHKAL - Wikipedia [en.wikipedia.org]

- 5. #127 Methyl-dob; 4-bromo-2,5-dimethoxy-n-methylamphetamine [studfile.net]

- 6. Methyl-DOB [chemeurope.com]

- 7. Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. (R)-(-)-[77Br]4-bromo-2,5-dimethoxyamphetamine labels a novel 5-hydroxytryptamine binding site in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA), also known as DOB (4-bromo-2,5-dimethoxyamphetamine), is a potent synthetic hallucinogen.[1][2] Its unambiguous identification and quantification are crucial in forensic science, clinical toxicology, and pharmaceutical research. These application notes provide detailed methodologies for the detection and analysis of this compound using various analytical techniques.

Analytical Methods Overview

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., screening vs. confirmation). The most common methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the separation and identification of volatile and semi-volatile compounds.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for complex matrices, and is often used for confirmation and quantification at low concentrations.[3]

-

High-Performance Liquid Chromatography (HPLC): Can be used with various detectors (e.g., UV) for quantification.[1]

-

Spectroscopic Methods (NMR, FTIR): Primarily used for the structural elucidation and identification of pure substances.[1][4]

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of this compound and related compounds from various analytical methods. It is important to note that performance characteristics can vary based on the specific instrumentation, methodology, and sample matrix.

| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| GC-MS | Synthetic Cathinones & Amphetamine-like compounds | Urine | 50 - 2000 ng/mL | 0.5 - 10 ng/mL | 30 - 100 ng/mL | [5] |

| LC-MS/MS | DOB and DMA | Seized blotters | Not Specified | Suitable for trace amounts | Not Specified | [3] |

| LC-MS/MS | 2C-B and metabolites | Human Plasma | 0.5 - 100 ng/mL (2C-B) | Not Specified | Not Specified |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of amphetamine-type substances.[4]

1. Sample Preparation (Urine)

-

Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 100 µL of concentrated hydrochloric acid. Heat at 100°C for 30 minutes. Allow to cool.

-

Liquid-Liquid Extraction (LLE):

-

Adjust the pH of the hydrolyzed sample to >9 with 10 M sodium hydroxide.

-

Add 3 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Heat at 70°C for 30 minutes.

-

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent GC or equivalent.